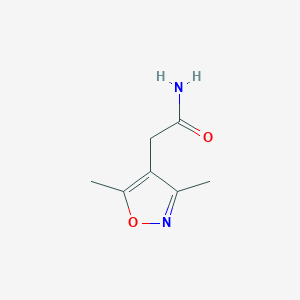
2-(3,5-二甲基异恶唑-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现应用
化合物2-(3,5-二甲基异恶唑-4-基)乙酰胺在药物发现领域表现出潜力,尤其是作为溴结构域配体。它已被评估对BRD4的抑制活性,BRD4是一种在调节基因表达中起关键作用的蛋白质。 该化合物表现出有效的抑制活性,IC50值为0.237 ± 0.093 μM,表明其在靶向治疗中具有进一步开发的潜力 .
有机合成应用
在有机合成中,这种化合物的独特结构使其能够用于合成各种复杂分子。 它已被用于创建(E)-3,5-二甲基-4-(R-苯基重氮基)异恶唑衍生物,这些衍生物已显示出生物活性并具有进一步的药物化学应用潜力 .
药物化学应用
在药物化学中,2-(3,5-二甲基异恶唑-4-基)乙酰胺已被探索作为乙酰赖氨酸模拟溴结构域配体的作用。该应用意义重大,因为溴结构域参与识别组蛋白蛋白上的乙酰化标记,这对基因表达的调节至关重要。 该化合物以低微摩尔活性抑制BRD4(1)和BRD2(1)的能力表明其在开发新的治疗剂方面的用途 .
作用机制
Target of Action
The primary target of 2-(3,5-Dimethylisoxazol-4-yl)acetamide is BRD4 , a protein that plays a crucial role in the regulation of gene transcription . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
2-(3,5-Dimethylisoxazol-4-yl)acetamide interacts with BRD4 by inhibiting its activity. Among the compounds tested, one derivative, DDT26, exhibited the most potent inhibitory activity against BRD4, with an IC50 value of 0.237 ± 0.093 μM .
生化分析
Biochemical Properties
2-(3,5-Dimethylisoxazol-4-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with bromodomain-containing proteins, such as BRD2 and BRD4 . These interactions are crucial as they can inhibit the binding of bromodomains to acetylated lysine residues on histones, thereby affecting gene expression and chromatin remodeling .
Cellular Effects
2-(3,5-Dimethylisoxazol-4-yl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomain-containing proteins, 2-(3,5-Dimethylisoxazol-4-yl)acetamide can alter the transcriptional regulation of genes involved in cell growth and differentiation . This compound’s impact on cellular metabolism includes changes in the expression of metabolic enzymes and the modulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(3,5-Dimethylisoxazol-4-yl)acetamide involves its binding interactions with bromodomain-containing proteins. By mimicking acetyl-lysine residues, this compound can competitively inhibit the binding of bromodomains to acetylated histones . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular functions . Additionally, 2-(3,5-Dimethylisoxazol-4-yl)acetamide may influence enzyme activity by either inhibiting or activating specific enzymes involved in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethylisoxazol-4-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,5-Dimethylisoxazol-4-yl)acetamide remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethylisoxazol-4-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical and cellular responses .
Metabolic Pathways
2-(3,5-Dimethylisoxazol-4-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethylisoxazol-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
2-(3,5-Dimethylisoxazol-4-yl)acetamide exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3-7(8)10)5(2)11-9-4/h3H2,1-2H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYGZKKLUVDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



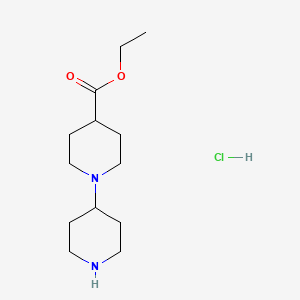

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)
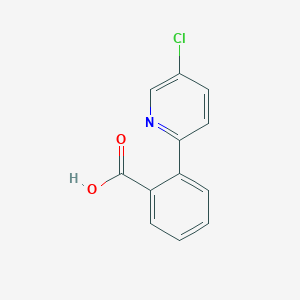

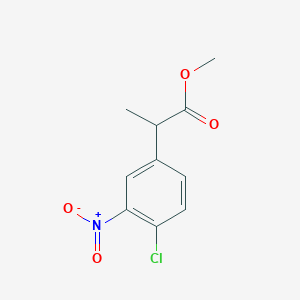


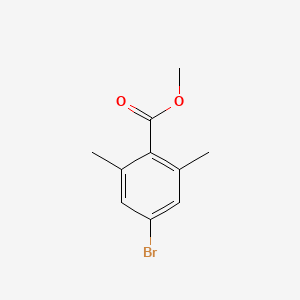
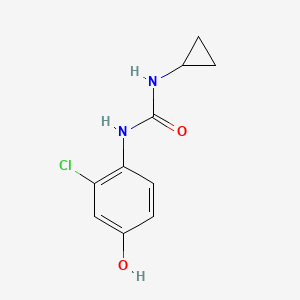
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)
